6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine
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Overview
Description
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a cyclopropylpyridazinyl group attached to a piperazine ring, which is further connected to a purine scaffold. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the reaction of 3-bromo-6-(cyclopropyl)pyridine with 4-formylphenylboronic acid in the presence of palladium(II) acetate and tripotassium phosphate as catalysts.
Coupling with Piperazine: The cyclopropylpyridazinyl intermediate is then coupled with piperazine under suitable conditions to form the desired intermediate.
Formation of the Final Product: The final step involves the reaction of the intermediate with a purine derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine: shares structural similarities with other purine derivatives, such as adenine and guanine.
Cyclopropylpyridazinyl derivatives: Compounds with similar cyclopropylpyridazinyl groups may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-11(1)12-3-4-13(22-21-12)23-5-7-24(8-6-23)16-14-15(18-9-17-14)19-10-20-16/h3-4,9-11H,1-2,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTOSGOYBBBHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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